molecular formula C10H6F6N2O B12859701 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole

5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole

Cat. No.: B12859701
M. Wt: 284.16 g/mol
InChI Key: AOMKVRAOWMUQDY-UHFFFAOYSA-N
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Description

5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole typically involves the condensation of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivatives under acidic or basic conditions. The presence of methoxy and trifluoromethyl groups requires specific reagents and conditions to ensure selective substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis with purification steps such as recrystallization or chromatography to achieve high purity. The choice of solvents, catalysts, and reaction conditions is optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone-like structures.

    Reduction: Reduction reactions may target the nitro or carbonyl groups if present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the methoxy and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products depend on the specific reactions and conditions but may include various substituted benzimidazole derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole can be used as a building block for more complex molecules, serving as an intermediate in organic synthesis.

Biology

Benzimidazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicine, benzimidazole derivatives are used in the development of drugs for various diseases. This compound could be explored for its potential therapeutic effects.

Industry

In industry, such compounds can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole would depend on its specific interactions with biological targets. Benzimidazoles often interact with enzymes or receptors, inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzimidazole
  • 5,6-Dimethylbenzimidazole
  • 2-Trifluoromethylbenzimidazole

Uniqueness

5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both methoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C10H6F6N2O

Molecular Weight

284.16 g/mol

IUPAC Name

5-methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C10H6F6N2O/c1-19-7-3-6-5(2-4(7)9(11,12)13)17-8(18-6)10(14,15)16/h2-3H,1H3,(H,17,18)

InChI Key

AOMKVRAOWMUQDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1C(F)(F)F)NC(=N2)C(F)(F)F

Origin of Product

United States

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